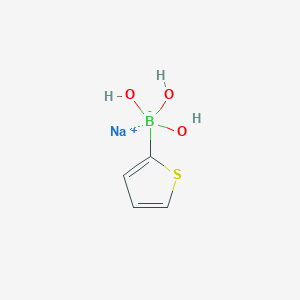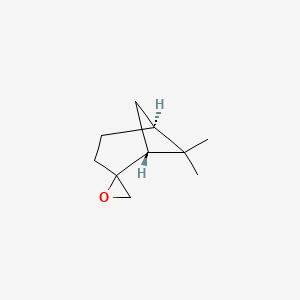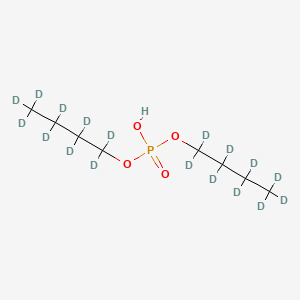
Sodium thiophene-2-trihydroxyborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium thiophene-2-trihydroxyborate is a chemical compound with the empirical formula C4H6BNaO3S and a molecular weight of 167.95 g/mol . It is a solid compound that is part of a collection of unique chemicals used in early discovery research . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a borate group, which is a boron atom bonded to three hydroxyl groups .
Preparation Methods
The synthesis of sodium thiophene-2-trihydroxyborate involves the reaction of thiophene derivatives with boron-containing reagents under specific conditions. One common method is the reaction of thiophene-2-boronic acid with sodium hydroxide in the presence of water, which results in the formation of this compound . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Sodium thiophene-2-trihydroxyborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of thiophene-2-carboxylic acid, while reduction can yield thiophene-2-methanol .
Scientific Research Applications
Sodium thiophene-2-trihydroxyborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various thiophene derivatives, which are important in the development of organic semiconductors and other advanced materials . In biology, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways . In industry, this compound is used in the production of high-performance materials, such as conductive polymers and corrosion inhibitors .
Mechanism of Action
The mechanism of action of sodium thiophene-2-trihydroxyborate involves its interaction with specific molecular targets and pathways. The borate group in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins and other biomolecules, which can modulate their activity . This interaction can affect various biological processes, such as enzyme catalysis, signal transduction, and gene expression . The thiophene ring in the compound also contributes to its activity by providing a stable and electron-rich framework that can participate in redox reactions and other chemical transformations .
Comparison with Similar Compounds
Sodium thiophene-2-trihydroxyborate can be compared with other similar compounds, such as sodium thiophene-3-trihydroxyborate and sodium pyridine-3-trihydroxyborate . These compounds share a similar borate group but differ in the structure of the heterocyclic ring. Sodium thiophene-3-trihydroxyborate has the borate group attached to the third position of the thiophene ring, while sodium pyridine-3-trihydroxyborate has a pyridine ring instead of a thiophene ring . The differences in the ring structure can affect the reactivity and properties of these compounds, making this compound unique in its specific applications and effects .
Properties
Molecular Formula |
C4H6BNaO3S |
|---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
sodium;trihydroxy(thiophen-2-yl)boranuide |
InChI |
InChI=1S/C4H6BO3S.Na/c6-5(7,8)4-2-1-3-9-4;/h1-3,6-8H;/q-1;+1 |
InChI Key |
HYXOLPBGHYVETA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CS1)(O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12052090.png)

![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)




![N-[(E)-(4-chlorophenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12052138.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)

![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)

![7-ethyl-6-imino-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12052180.png)
